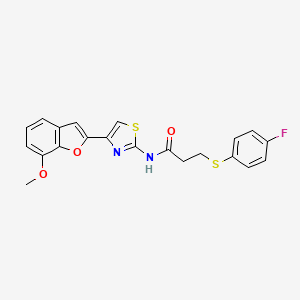![molecular formula C13H17NO3 B2767074 N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 2361608-42-4](/img/structure/B2767074.png)
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide, also known as NDMPEP or N-Desmethylclozapine-N-oxide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in neurological research. NDMPEP is a derivative of clozapine, a drug used to treat schizophrenia, and has been shown to have unique properties that make it a valuable tool for studying the brain and its functions.
Mécanisme D'action
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide acts as an agonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that activates intracellular signaling pathways. Activation of the M1 receptor has been shown to enhance cognitive function and memory. This compound also modulates the activity of the NMDA receptor, which is a ligand-gated ion channel that plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in animal models. It has also been found to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain. Additionally, this compound has been shown to increase the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor, which allows for more precise targeting of specific pathways. Additionally, this compound has been found to be relatively stable and easy to work with in vitro. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same receptors.
Orientations Futures
There are several potential future directions for research involving N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies could explore the mechanisms underlying this compound's neuroprotective effects and its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent and selective derivatives of this compound for use in research and potential therapeutic applications.
Méthodes De Synthèse
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 2,4-dimethoxybenzaldehyde with 1-(2-bromoethyl)pyrrolidine. The resulting product is then treated with lithium aluminum hydride to reduce the imine to the amine. Finally, the amine is reacted with acryloyl chloride to produce this compound.
Applications De Recherche Scientifique
N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide has been used in a variety of scientific studies to investigate the mechanisms of various neurological disorders. It has been shown to be a potent and selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Propriétés
IUPAC Name |
N-[(1S)-1-(2,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-5-13(15)14-9(2)11-7-6-10(16-3)8-12(11)17-4/h5-9H,1H2,2-4H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHASYACJUPBOJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

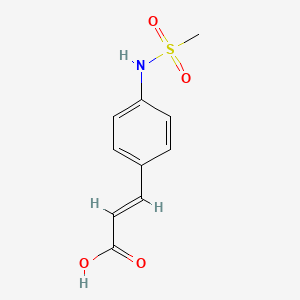
![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)
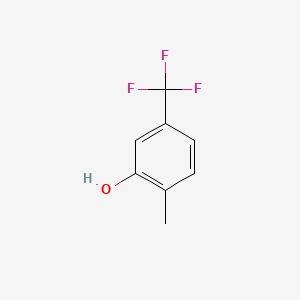
![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)
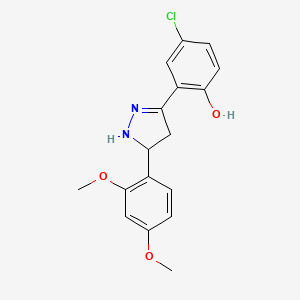
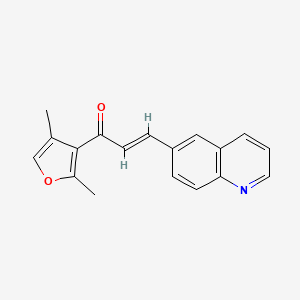

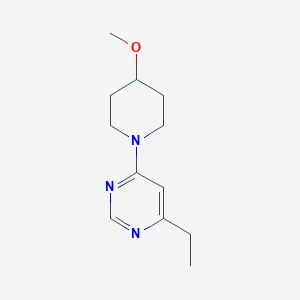

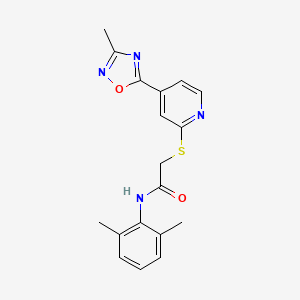
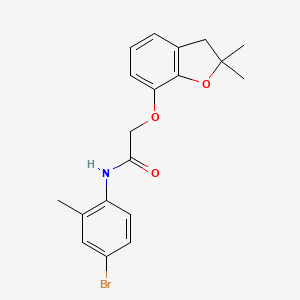

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767012.png)
